Cas no 556033-32-0 (2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate)

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate structure
556033-32-0 structure
Product name:2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate
CAS No:556033-32-0
MF:C16H15N3O6
Molecular Weight:345.306803941727
CID:5456031
PubChem ID:2472911

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate 化学的及び物理的性質

名前と識別子

    • Z18297946
    • 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate
    • 556033-32-0
    • AKOS030641670
    • [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-formylbenzoate
    • EN300-1186835
    • 2-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-oxoethyl 4-formylbenzoate
    • インチ: 1S/C16H15N3O6/c1-18-13(17)12(14(22)19(2)16(18)24)11(21)8-25-15(23)10-5-3-9(7-20)4-6-10/h3-7H,8,17H2,1-2H3
    • InChIKey: NMGAMAWCJCXDCL-UHFFFAOYSA-N
    • SMILES: C(OCC(C1=C(N)N(C)C(=O)N(C)C1=O)=O)(=O)C1=CC=C(C=O)C=C1

計算された属性

  • 精确分子量: 345.09608521g/mol
  • 同位素质量: 345.09608521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 648
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127Ų
  • XLogP3: 0.4

じっけんとくせい

  • 密度みつど: 1.417±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 551.5±60.0 °C(Predicted)
  • 酸度系数(pKa): 2.04±0.70(Predicted)

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1186835-50mg
2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate
556033-32-0 90.0%
50mg
$212.0 2023-10-03
Enamine
EN300-1186835-0.05g
2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate
556033-32-0 90%
0.05g
$212.0 2023-07-10

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate 関連文献

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoateに関する追加情報

Professional Introduction to Compound with CAS No. 556033-32-0 and Product Name: 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate

Compound with the CAS number 556033-32-0, specifically named as 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological interactions.

The core structure of the compound is based on a tetrahydropyrimidine scaffold, which is a six-membered aromatic ring system containing nitrogen atoms. This particular scaffold is known for its presence in numerous biologically active molecules, including various pharmaceuticals and natural products. The 1,3-dimethyl substitution at the 1 and 3 positions of the tetrahydropyrimidine ring enhances its stability and influences its electronic properties, making it a versatile platform for further functionalization.

The 5-amino group attached to the tetrahydropyrimidine ring is a critical feature that enables various chemical transformations and biological interactions. This amino group can participate in hydrogen bonding, coordinate with metal ions, or undergo further derivatization to create more complex molecular architectures. The presence of the 2,4-dioxo group at the 2 and 4 positions introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule.

The ester group at the 2-position of the tetrahydropyrimidine ring further extends the structural diversity of this compound. This ester functionality can be hydrolyzed under specific conditions or used as a handle for further chemical modifications. The combination of these structural elements makes this compound a valuable intermediate in synthetic chemistry and drug discovery.

The 4-formylbenzoate moiety at one end of the molecule adds another layer of reactivity. The formyl group (CHO) is a well-known electrophile that can undergo condensation reactions with various nucleophiles, including amines, alcohols, and hydrazines. This allows for the facile introduction of additional functional groups or the creation of more complex molecular structures. The benzoate group provides stability while also enabling further derivatization through ester hydrolysis or transesterification reactions.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The tetrahydropyrimidine scaffold, in particular, has been extensively studied for its role in modulating biological pathways associated with inflammation, cancer, and neurological disorders. Studies have demonstrated that derivatives of tetrahydropyrimidine can exhibit potent inhibitory effects on various enzymes and receptors involved in these diseases.

The amino-substituted tetrahydropyrimidine derivatives have shown promise as scaffolds for developing novel therapeutic agents. The ability to modify both the nitrogen-containing ring and the attached functional groups allows for fine-tuning of biological activity. For instance, modifications at the 5-position amino group have been shown to influence binding affinity to target proteins significantly. This flexibility makes compounds like 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-formylbenzoate highly valuable in structure-based drug design.

In addition to their potential as pharmacological agents, these compounds are also useful tools in biochemical research. They can be used as inhibitors or modulators to study enzyme mechanisms or receptor interactions. The ability to introduce reporter groups such as formyl or ester functionalities allows researchers to track molecular interactions in real-time using spectroscopic or imaging techniques.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as catalytic hydrogenation, nucleophilic substitution reactions, and protecting group strategies are commonly used in its preparation. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of well-designed synthetic routes in drug development.

Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence biological activity. Molecular modeling techniques allow researchers to predict how changes at specific positions within the molecule will affect its binding affinity to biological targets. This computational approach complements experimental efforts by providing insights into potential lead optimization strategies.

The formylbenzoate group serves as an excellent handle for further derivatization through condensation reactions with various nucleophiles. This functionality has been exploited in several drug development programs where it was used to create more complex molecular architectures by introducing additional rings or side chains through Schiff base formation or other condensation reactions.

One particularly interesting application area for this class of compounds is their use as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways associated with numerous diseases including cancer and inflammatory disorders. By designing molecules that specifically target kinase active sites without affecting other enzymes nearby (selectivity), researchers aim to develop drugs with improved efficacy while minimizing side effects.п

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